molecular formula C12H16N2O4 B1373408 (5-{[(Tert-butoxy)carbonyl]amino}pyridin-2-yl)acetic acid CAS No. 1260649-54-4

(5-{[(Tert-butoxy)carbonyl]amino}pyridin-2-yl)acetic acid

Cat. No.: B1373408
CAS No.: 1260649-54-4
M. Wt: 252.27 g/mol
InChI Key: FPERASUDPDOSIT-UHFFFAOYSA-N
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Description

It has a molecular formula of C12H16N2O4 and a molecular weight of 252.27 g/mol. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-{[(Tert-butoxy)carbonyl]amino}pyridin-2-yl)acetic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The Boc protection is a common step in peptide synthesis, making this compound valuable in pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions

(5-{[(Tert-butoxy)carbonyl]amino}pyridin-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaH or KOtBu in aprotic solvents like DMSO or DMF

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols .

Scientific Research Applications

(5-{[(Tert-butoxy)carbonyl]amino}pyridin-2-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals .

Mechanism of Action

The mechanism of action of (5-{[(Tert-butoxy)carbonyl]amino}pyridin-2-yl)acetic acid involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. It can be removed under acidic conditions, allowing the amino group to participate in subsequent reactions. The molecular targets and pathways involved are primarily related to its use in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

  • (5-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid
  • (5-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetic acid
  • (5-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)propionic acid

Uniqueness

(5-{[(Tert-butoxy)carbonyl]amino}pyridin-2-yl)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. Its use as a Boc-protected amino acid derivative makes it particularly valuable in peptide synthesis, offering a balance between stability and ease of deprotection .

Properties

IUPAC Name

2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-9-5-4-8(13-7-9)6-10(15)16/h4-5,7H,6H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPERASUDPDOSIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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